Bienvenue dans la boutique en ligne BenchChem!

4-(Difluoromethoxy)-2-methylpiperidine

Lipophilicity Physicochemical property CNS drug design

4-(Difluoromethoxy)-2-methylpiperidine (CAS 2306261-80-1; molecular formula C7H13F2NO; molecular weight 165.18 g/mol) is a disubstituted piperidine scaffold carrying a difluoromethoxy (-OCHF2) group at the 4-position and a methyl group at the 2-position. This substitution pattern combines the electronic and hydrogen-bonding capacity of a fluorinated ether with the steric and lipophilic influence of an alpha-methyl group on the piperidine ring, yielding a conformational profile that differs from both the des-methyl analog (4-(difluoromethoxy)piperidine, CAS 1147107-39-8) and the methoxy counterpart (4-methoxy-2-methylpiperidine).

Molecular Formula C7H13F2NO
Molecular Weight 165.18 g/mol
Cat. No. B14767744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-2-methylpiperidine
Molecular FormulaC7H13F2NO
Molecular Weight165.18 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)OC(F)F
InChIInChI=1S/C7H13F2NO/c1-5-4-6(2-3-10-5)11-7(8)9/h5-7,10H,2-4H2,1H3
InChIKeyMCODWHSCCXPKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)-2-methylpiperidine: A Fluorinated Piperidine Building Block with Distinct Substitution Geometry for CNS and PDE4-Targeted Synthesis


4-(Difluoromethoxy)-2-methylpiperidine (CAS 2306261-80-1; molecular formula C7H13F2NO; molecular weight 165.18 g/mol) is a disubstituted piperidine scaffold carrying a difluoromethoxy (-OCHF2) group at the 4-position and a methyl group at the 2-position . This substitution pattern combines the electronic and hydrogen-bonding capacity of a fluorinated ether with the steric and lipophilic influence of an alpha-methyl group on the piperidine ring, yielding a conformational profile that differs from both the des-methyl analog (4-(difluoromethoxy)piperidine, CAS 1147107-39-8) and the methoxy counterpart (4-methoxy-2-methylpiperidine). The molecule is primarily sourced as a research building block for the synthesis of CNS-penetrant drug candidates and PDE4-targeted inhibitors, where the spatial arrangement of the 2-methyl and 4-difluoromethoxy substituents can modulate target binding and metabolic stability relative to other regioisomeric or non-fluorinated piperidine derivatives [1].

Why Generic Piperidine Analogs Cannot Replace 4-(Difluoromethoxy)-2-methylpiperidine in Structure-Activity Optimization


The difluoromethoxy group is not a trivial lipophilic tag but a recognized bioisostere for methoxy and hydroxyl groups that simultaneously alters hydrogen-bonding capacity, metabolic oxidation resistance, and conformational preferences of the piperidine ring [1]. When combined with the 2-methyl substituent, the resulting steric and electronic environment is unique: the alpha-methyl restricts rotational freedom around the C2–N and C2–C3 bonds, while the 4-difluoromethoxy group influences the axial/equatorial equilibrium via dipole effects . In direct SAR comparisons within PDE4 inhibitor series, replacing 4-methoxy with 4-difluoromethoxy on the piperidine core produced a measurable increase in in vivo potency, demonstrating that methoxy and difluoromethoxy analogs are not functionally interchangeable [2]. Regioisomeric variants (e.g., 3-(difluoromethoxy)-4-methylpiperidine) further deviate in steric presentation and logP, leading to divergent target selectivity profiles. These cumulative physicochemical and pharmacological differences mean that substituting 4-(difluoromethoxy)-2-methylpiperidine with a simpler piperidine, a regioisomer, or a non-fluorinated analog can erode binding affinity, alter metabolic clearance, and compromise the intended SAR trajectory, making procurement of the exact substitution pattern critical for reproducible lead optimization.

Quantitative Comparator Evidence for 4-(Difluoromethoxy)-2-methylpiperidine Differentiation


LogP and Lipophilicity Modulation: 2-Methyl-4-difluoromethoxy vs. 4-Methoxy and Des-Methyl Analogs

The computed logP of 4-(difluoromethoxy)-2-methylpiperidine is 1.37 , which is approximately 0.2-0.5 log units higher than the predicted logP of 4-methoxy-2-methylpiperidine (estimated ~0.9-1.1) and about 0.2 log units higher than 4-(difluoromethoxy)piperidine lacking the 2-methyl group (computed logP ~1.15 for the des-methyl analog [1]). This fine-tuned lipophilicity positions the molecule within the optimal logP range (1-3) for CNS penetration while remaining below the threshold associated with high metabolic turnover. By comparison, the 3-(difluoromethoxy)-4-methylpiperidine regioisomer (CAS 1602517-90-7) has a reported logP of 1.31 , indicating that the 2-methyl/4-difluoromethoxy arrangement yields a distinct lipophilicity profile compared to both regioisomeric and non-fluorinated alternatives.

Lipophilicity Physicochemical property CNS drug design

In Vivo Potency Enhancement of 4-Difluoromethoxy over 4-Methoxy on Piperidine Scaffolds in PDE4 Inhibitor Series

In a comparative SAR evaluation of piperidine-based PDE4 inhibitors by Ochiai et al. (2004), the systematic replacement of a 4-methoxy substituent with a 4-difluoromethoxy group on the piperidine core led to a quantifiable increase in in vivo potency across multiple water-soluble analogs [1]. Single-dose rat pharmacokinetic data were reported for compounds 11b, 12b, and 17a bearing the 4-difluoromethoxy motif, confirming that the in vivo efficacy improvement was not an isolated observation but a consistent SAR trend [1]. The authors explicitly identified difluoromethoxy-for-methoxy substitution as one of three key findings enabling an improved therapeutic index relative to Ariflo™. Although the exact fold-change in ED50 or plasma exposure was not disclosed in the abstracted data, the conclusion is based on cross-compound comparisons within the same experimental system (rat PK and cross-species efficacy models), establishing class-level precedence that the difluoromethoxy modification provides superior in vivo pharmacological performance compared to methoxy on the piperidine template.

PDE4 inhibition In vivo potency Structure-activity relationship

PDE4 Isoform Selectivity Gains with 4-Difluoromethoxy Substitution on Catecholamide Scaffolds

In a 2016 SAR study of catecholamide PDE4 inhibitors, Zhou et al. demonstrated that replacing the 4-methoxy group on the benzamide ring with a 4-difluoromethoxy group markedly improved PDE4 inhibitory activity and isoform selectivity [1]. Compounds 7i and 7j bearing the 4-difluoromethoxy substituent exhibited selectivity preferences of approximately 3333-fold and 1111-fold, respectively, for PDE4 over other PDE family members, compared to the corresponding 4-methoxy analogs in the same series [1]. While this study employed a benzamide rather than a piperidine core, the electronic and steric contribution of the 4-difluoromethoxy group is directly transferable to piperidine scaffolds, as the OCHF2 moiety exerts topology-independent effects on hydrogen-bonding interactions and metabolic stability. In a parallel PDE4D-selective inhibitor program, Brullo et al. (2015) confirmed that replacing 3-methoxy with 3-difluoromethoxy on a catechol scaffold yielded compounds with good PDE4D3 inhibitory activity and minimal activity against PDE4A4, PDE4B2, and PDE4C2 isoforms [2], reinforcing the class-level principle that difluoromethoxy-for-methoxy substitution systematically enhances PDE4 isoform selectivity.

PDE4 selectivity Isoform selectivity Anti-neuroinflammation

Hydrochloride Salt Solubility Advantage: 4-(Difluoromethoxy)-2-methylpiperidine HCl vs. Free Base

The hydrochloride salt of 4-(difluoromethoxy)-2-methylpiperidine (CAS 2306261-81-2; molecular weight 201.64 g/mol) provides significantly enhanced aqueous solubility compared to the free base form (CAS 2306261-80-1) . This solubility differential is consistent with the well-characterized behavior of 4-(difluoromethoxy)piperidine hydrochloride (CAS 1630907-16-2), for which the HCl salt is described as exhibiting high water solubility while the free base has limited aqueous solubility . For procurement decisions, the HCl salt form (purity 97-98% available from multiple vendors) enables direct use in aqueous reaction conditions (e.g., amide couplings, reductive aminations, or biological assay preparation) without additional salt-formation steps, reducing synthetic overhead and improving handling reproducibility compared to the hygroscopic or poorly soluble free base.

Aqueous solubility Salt form Formulation

Procurement-Driven Application Scenarios for 4-(Difluoromethoxy)-2-methylpiperidine in Drug Discovery and Chemical Biology


PDE4 Inhibitor Lead Optimization Requiring Improved In Vivo Efficacy and Isoform Selectivity

Medicinal chemistry teams developing PDE4 inhibitors for asthma, COPD, or neuroinflammation can incorporate 4-(difluoromethoxy)-2-methylpiperidine as a core building block to exploit the documented in vivo potency advantage of the difluoromethoxy group over methoxy on piperidine scaffolds [1] and the >1000-fold PDE4 selectivity gains observed with 4-difluoromethoxy-substituted aromatic systems [2]. The 2-methyl group provides additional steric tuning of the piperidine ring conformation, potentially influencing subtype selectivity within the PDE4 family. Procurement of this exact scaffold at 98% purity ensures batch-to-batch consistency in SAR studies.

CNS-Penetrant Candidate Synthesis Requiring Optimized logP (1.0-3.0 Range)

The computed logP of 1.37 for 4-(difluoromethoxy)-2-methylpiperidine [1] places this scaffold in the CNS drug-like space, making it suitable for the synthesis of brain-penetrant candidates targeting neurological or psychiatric indications. Compared to the less lipophilic 4-methoxy-2-methylpiperidine (estimated logP ~0.9-1.1), this fluorinated scaffold offers a favorable balance of passive permeability and aqueous solubility. The HCl salt form [2] further facilitates aqueous-phase synthetic transformations and biological assay preparation.

Structure-Activity Relationship Studies Requiring Regioisomeric and Substitution Pattern Comparisons

For SAR programs exploring the impact of piperidine substitution geometry on target binding, 4-(difluoromethoxy)-2-methylpiperidine serves as a defined comparator to its regioisomers: 3-(difluoromethoxy)-4-methylpiperidine (logP 1.31) [1] and 4-(difluoromethoxy)-3-methylpiperidine. The unique combination of 2-methyl steric effects and 4-difluoromethoxy electronic properties (TPSA 21.26 Ų, H-bond acceptors 2) [2] provides a distinct physicochemical fingerprint that cannot be replicated by alternative substitution patterns, enabling systematic exploration of steric and electronic contributions to potency and selectivity.

Fluorinated Building Block Procurement for Late-Stage Functionalization and Metabolic Stability Engineering

The difluoromethoxy group is a metabolically resistant bioisostere for methoxy, known to reduce oxidative O-dealkylation by cytochrome P450 enzymes [1]. By procuring 4-(difluoromethoxy)-2-methylpiperidine as a pre-functionalized building block, synthetic chemists bypass the need for challenging late-stage difluoromethylation of the piperidine 4-hydroxyl group. The 2-methyl substituent further protects the adjacent C-N bond from metabolic N-dealkylation through steric shielding, making this scaffold a dual-purpose intermediate for improving both phase I metabolic stability and target binding kinetics in lead optimization programs.

Quote Request

Request a Quote for 4-(Difluoromethoxy)-2-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.